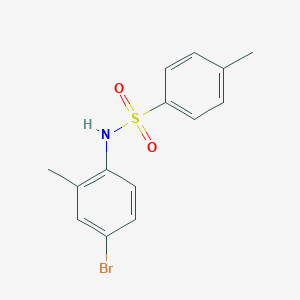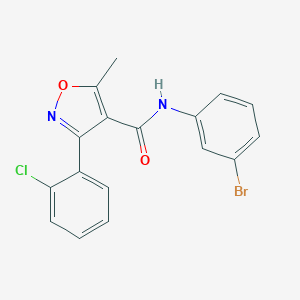
N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as BCOX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BCOX belongs to the class of oxazole carboxamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized and evaluated compounds related to “N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide” for their potential as antimicrobial agents. For instance, compounds with modifications on oxazole rings have been shown to exhibit antimicrobial activity against Gram-positive bacterial strains and Candida albicans, indicating their potential for further development into novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anti-inflammatory and Analgesic Activities
Research has also focused on the synthesis of derivatives with imidazothiazole and benzoxazole groups, investigating their anti-inflammatory and analgesic activities. New chloro-terminated imidazothiazole-based carboxamide compounds were synthesized, showing promising cell viability and indicating their potential as anti-inflammatory and analgesic agents (Soyer Can et al., 2021).
Antitumor Agents
A study described the synthesis of nitrogen heterocycles containing the N-(p-bromophenyl) carboxamide moiety, evaluating their anticancer activity against the MCF-7 cell line. One of the synthesized compounds exhibited potent cytotoxic activity, suggesting its potential as an antitumor agent (Bakare, 2021).
Propiedades
IUPAC Name |
N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c1-10-15(17(22)20-12-6-4-5-11(18)9-12)16(21-23-10)13-7-2-3-8-14(13)19/h2-9H,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKVVOWIJMHMFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


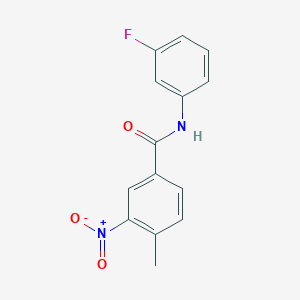

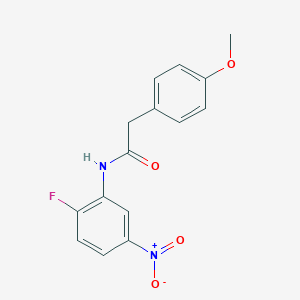
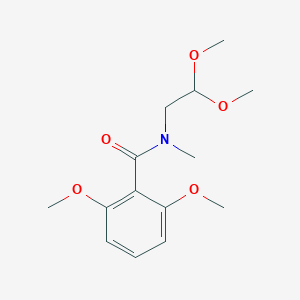
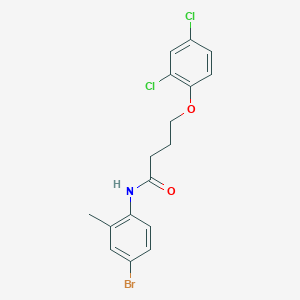


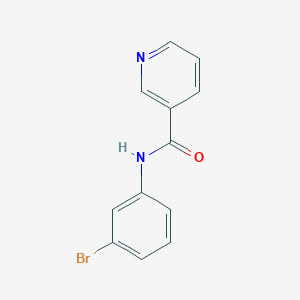
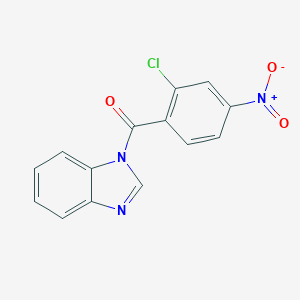

![2-[(Pyridine-3-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B404950.png)
![Ethyl 2-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B404954.png)
